

Technical Support Center: Optimization of Hybridization Conditions for 2'-MOE Probes

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Compound of Interest

Compound Name: 2'-O-Moe-U

Cat. No.: B8138743

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Welcome to the technical support center for 2'-O-Methoxyethyl (2'-MOE) probe hybridization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are 2'-MOE probes and what are their advantages?

A1: 2'-O-Methoxyethyl (2'-MOE) probes are synthetic oligonucleotides that contain a modification at the 2' position of the ribose sugar. This modification offers several key advantages over standard DNA or RNA probes, including:

- **Increased Nuclease Resistance:** The 2'-MOE modification protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in vivo and in vitro.
- **Enhanced Binding Affinity:** 2'-MOE modifications increase the binding affinity of the probe to its complementary RNA target. This results in a more stable hybrid and a higher melting temperature (T_m).
- **Reduced Non-Specific Binding:** These probes often exhibit lower non-specific protein binding, which can lead to cleaner results and reduced cytotoxicity in therapeutic applications.

- Improved Specificity: The modification can enhance the discrimination between the target sequence and similar, non-target sequences.

Q2: How does the 2'-MOE modification affect the melting temperature (T_m) of my probe?

A2: The 2'-MOE modification increases the thermal stability of the probe-target duplex. Each 2'-MOE modification can increase the melting temperature (T_m) by approximately 0.9 to 1.6 °C per modification. This increased T_m means that higher temperatures may be required for denaturation and stringent washes compared to unmodified DNA probes.

Q3: Do I need to use RNase H-compatible "gapmer" designs with 2'-MOE probes?

A3: It depends on your application. If your goal

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